Stereospecific DOPA Decarboxylase Inhibition: L-Enantiomer 10–30× More Potent than D-Enantiomer in Vitro
The L-enantiomer of α-methyldopa (L-MD) inhibits DOPA decarboxylase 10–30 times more potently than the D-enantiomer (D-MD) in vitro [1]. Furthermore, L-MD inhibits decarboxylation without added pyridoxal phosphate (Pyp), whereas D-MD requires exogenous Pyp to exhibit any activity; the action of D-MD is fully abolished by isoniazid, while L-MD inhibition remains largely intact [1]. This stereospecificity confirms that D-methyldopa sesquihydrate is the appropriate inactive control and impurity marker for chiral purity assessments.
| Evidence Dimension | DOPA decarboxylase inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | D-α-Methyldopa: 10–30× lower potency |
| Comparator Or Baseline | L-α-Methyldopa: 10–30× higher potency |
| Quantified Difference | 10–30× difference in potency |
| Conditions | In vitro DOPA decarboxylase assay |
Why This Matters
This 10–30× potency differential directly dictates which enantiomer is suitable as an active pharmaceutical ingredient (L-isomer) versus a reference standard or chiral impurity marker (D-isomer), guiding correct procurement for pharmacological versus analytical applications.
- [1] Kielholz, P., et al. Untersuchungen über die Stereospezifität der decarboxylasehemmenden Wirkung von α-Methyldopa. Naunyn-Schmiedeberg's Archives of Pharmacology, 1964, 249, 470–478. View Source
